4-(1-Morpholin-4-yldecan-2-yl)morpholine
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Overview
Description
4-(1-Morpholin-4-yldecan-2-yl)morpholine is a compound that features two morpholine rings connected by a decane chain Morpholine is a heterocyclic amine that contains both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Morpholin-4-yldecan-2-yl)morpholine typically involves the reaction of morpholine with a decane derivative. One common method is the reaction of morpholine with 1-bromodecane under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Morpholin-4-yldecan-2-yl)morpholine undergoes various chemical reactions typical of secondary amines. These include:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: N-oxides of the morpholine rings.
Reduction: Primary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(1-Morpholin-4-yldecan-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Morpholin-4-yldecan-2-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a single morpholine ring.
Piperidine: A structurally similar compound with a six-membered ring containing nitrogen.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness
4-(1-Morpholin-4-yldecan-2-yl)morpholine is unique due to its dual morpholine rings connected by a decane chain, which imparts distinct chemical and physical properties
Properties
CAS No. |
78844-82-3 |
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Molecular Formula |
C18H36N2O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
4-(1-morpholin-4-yldecan-2-yl)morpholine |
InChI |
InChI=1S/C18H36N2O2/c1-2-3-4-5-6-7-8-18(20-11-15-22-16-12-20)17-19-9-13-21-14-10-19/h18H,2-17H2,1H3 |
InChI Key |
OJGROJJUYUUEIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CN1CCOCC1)N2CCOCC2 |
Origin of Product |
United States |
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